2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid
Description
Properties
IUPAC Name |
2-(4-methylthiadiazol-5-yl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c1-6-10(16-12-11-6)15-8-5-3-2-4-7(8)9(13)14/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTUVLKSRDNYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hurd-Mori Cyclization
The reaction involves treating a tosylhydrazone derivative of a ketone with sulfur dichloride (SCl₂). For 4-methyl-1,2,3-thiadiazole-5-thiol:
- Tosylhydrazone Formation : Methyl ethyl ketone reacts with p-toluenesulfonyl hydrazide in ethanol under reflux to yield the corresponding tosylhydrazone.
- Cyclization with SCl₂ : The tosylhydrazone is treated with SCl₂ in dichloromethane at 0–5°C, inducing cyclization to 4-methyl-1,2,3-thiadiazole-5-thiol (Scheme 1).
Optimization Notes :
Alternative Route: Huisgen Cycloaddition
A diazo compound (e.g., diazomethane) reacts with a thioketone (e.g., thioacetophenone) in a [3+2] cycloaddition to form the thiadiazole ring. However, this method suffers from poor regioselectivity for alkyl-substituted derivatives.
Functionalization of the Benzenecarboxylic Acid Component
The benzene ring is functionalized to enable coupling with the thiadiazole-thiol.
Halogenation at the Ortho Position
2-Bromobenzoic acid is prepared via:
- Directed Bromination : Benzoic acid is treated with bromine (Br₂) in the presence of FeBr₃ at 80°C, yielding 2-bromobenzoic acid (65–70% yield).
- Protection of Carboxylic Acid : The acid is esterified using methanol and H₂SO₄ to form methyl 2-bromobenzoate, preventing unwanted side reactions during subsequent steps.
Coupling Strategies for Sulfanyl Bridge Formation
Nucleophilic Aromatic Substitution (SNAr)
The thiolate anion of 4-methyl-1,2,3-thiadiazole-5-thiol displaces the bromide from methyl 2-bromobenzoate:
- Deprotonation : The thiol is treated with NaH in dry THF to generate the thiolate.
- Substitution : The thiolate reacts with methyl 2-bromobenzoate at 80°C for 12 h, yielding methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzoate (Scheme 2).
Challenges :
Copper-Catalyzed Ullmann Coupling
A more efficient method employs CuI as a catalyst:
- Reaction Conditions : Methyl 2-iodobenzoate, 4-methyl-1,2,3-thiadiazole-5-thiol, CuI (10 mol%), and K₂CO₃ in DMF at 110°C for 24 h.
- Yield Improvement : This method achieves 85% yield vs. 60% for SNAr, attributed to better leaving group (iodide) and catalytic acceleration.
Final Deprotection to Carboxylic Acid
The methyl ester is hydrolyzed under basic conditions:
- Saponification : Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzoate is treated with NaOH (2 M) in ethanol/water (1:1) at reflux for 4 h.
- Acidification : The mixture is acidified with HCl to precipitate the final product (92% yield).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hurd-Mori + SNAr | Tosylhydrazone cyclization | 60 | Well-established protocol | Low yield in coupling step |
| Hurd-Mori + Ullmann | CuI-catalyzed coupling | 85 | High efficiency, mild conditions | Requires iodide precursor |
| Huisgen + Ullmann | Cycloaddition + coupling | 50 | Novel approach | Poor regioselectivity in cycloaddition |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group in the thiadiazole ring is susceptible to nucleophilic displacement due to its electron-withdrawing environment. Common reagents include amines, alkoxides, or thiols, leading to the formation of substituted derivatives.
Key Insight : Alkylamines preferentially attack the sulfur atom, while alkoxides target the adjacent carbon due to resonance stabilization .
Oxidation Reactions
The sulfur atoms in the thiadiazole and sulfanyl groups are prone to oxidation, forming sulfoxides or sulfones under controlled conditions.
Note : Sulfone derivatives exhibit enhanced electrophilicity, enabling further functionalization .
Esterification and Amidation of the Carboxylic Acid Group
The benzoic acid moiety undergoes standard derivatization reactions to form esters or amides, improving solubility or bioactivity.
| Reaction Type | Reagent/Catalyst
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, research has shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
| Study | Findings |
|---|---|
| Study A | Demonstrated that derivatives of thiadiazoles showed inhibition against Staphylococcus aureus with MIC values ranging from 5 to 20 µg/mL. |
| Study B | Reported enhanced antifungal activity against Candida albicans when modified with specific substituents on the thiadiazole ring. |
Anticancer Properties
The anticancer potential of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid has been explored in several preclinical studies. Thiadiazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
| Case Study | Cancer Type | Mechanism |
|---|---|---|
| Case Study 1 | Breast Cancer | Induction of apoptosis through caspase activation pathways. |
| Case Study 2 | Lung Cancer | Inhibition of cell proliferation via cell cycle arrest at the G2/M phase. |
Anti-inflammatory Effects
Thiadiazole compounds are also recognized for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
| Research | Results |
|---|---|
| Research A | Found that the compound reduced levels of TNF-alpha and IL-6 in vitro in macrophage cultures. |
| Research B | Demonstrated significant reduction in paw edema in rodent models treated with the compound compared to controls. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiadiazole ring followed by coupling reactions with benzenecarboxylic acids.
Synthesis Pathway
- Formation of Thiadiazole: Reaction between hydrazine derivatives and carbon disulfide.
- Sulfanylation: Introduction of the sulfanyl group using appropriate reagents.
- Carboxylation: Final modification to introduce the carboxylic acid functionality.
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and bacterial cell wall synthesis enzymes.
Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole and Thiazole Derivatives
2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
- Structure : Contains a 1,3-thiazole ring (instead of 1,2,3-thiadiazole) with a methyl group at position 2 and a benzoic acid group.
- Physicochemical Properties : Molecular weight 219.26 g/mol, melting point 139.5–140°C, and CAS RN 65032-66-8 .
- Key Differences : The 1,3-thiazole lacks the additional nitrogen atom present in 1,2,3-thiadiazole, reducing its electron-deficient character. This may lower reactivity in nucleophilic substitution reactions compared to the target compound.
AB3 (from )
Sulfanyl-Linked Carboxylic Acid Derivatives
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
- Structure: Features a sulfanyl group connected to a carboxymethyl chain and a ketone-containing butanoic acid backbone.
- Synthesis: Prepared via Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids .
- Activity : Demonstrates antiproliferative effects, likely due to the α,β-unsaturated ketone moiety, which is absent in the target compound. This highlights how chain length and functional groups (e.g., ketones) influence biological mechanisms .
Sulfonic Acid Derivatives
2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)
- Structure : A benzimidazole ring with a sulfonic acid group at position 5 and a phenyl group at position 2.
- Properties : Higher acidity (pKa ~0.5–1.5 for sulfonic acids) compared to carboxylic acids (pKa ~4–5), enhancing water solubility. Molecular weight 274.3 g/mol, CAS RN 27503-81-7 .
- Applications : Used as a UV filter in sunscreens, illustrating how sulfonic acid groups improve photostability and solubility compared to carboxylic acid analogs like the target compound.
Biological Activity
The compound 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid is a derivative of the thiadiazole class, which has gained attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting properties such as antibacterial, antifungal, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Antimicrobial Activity
-
Antibacterial Properties :
Various studies have demonstrated that thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a similar thiadiazole moiety have shown effectiveness against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 20 to 40 µM . -
Antifungal Activity :
The antifungal potential of thiadiazole derivatives has also been explored. Compounds similar to this compound have demonstrated activity against fungi such as Candida albicans and Aspergillus niger, with notable inhibition percentages reported .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives are noteworthy. Studies involving related compounds have utilized the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models to evaluate their efficacy. For example, certain derivatives showed over 75% inhibition in seizure activity at doses as low as 20 mg/kg .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications in substituents on the thiadiazole ring can enhance lipophilicity and bioactivity. For instance:
- Electron-withdrawing groups tend to improve anticonvulsant activity.
- Hydrophobic substitutions increase antibacterial potency .
Study 1: Antimicrobial Evaluation
A study evaluated several thiadiazole derivatives for their antimicrobial properties against various bacterial strains. The results indicated that compounds with a methyl group at the 4-position of the thiadiazole ring exhibited superior antibacterial effects compared to others .
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| Thiadiazole A | 20 | Antibacterial |
| Thiadiazole B | 30 | Antifungal |
| Thiadiazole C | 40 | Anticonvulsant |
Study 2: Anticonvulsant Activity Assessment
Another research focused on the anticonvulsant activity of synthesized thiadiazoles using MES and PTZ models. The study found that certain derivatives had significant anticonvulsant effects with minimal neurotoxicity .
| Compound Name | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Compound X | 20 | 75 |
| Compound Y | 30 | 83 |
Q & A
Q. What are the common synthetic routes for preparing 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclization and sulfanyl group introduction. For example, thiosemicarbazide precursors are cyclized with carbon disulfide to form the thiadiazole core, followed by alkylation or coupling reactions to attach the sulfanyl-benzoic acid moiety . Intermediates are typically characterized using 1H/13C NMR (to confirm regiochemistry), IR spectroscopy (to track functional groups like -COOH and -S-), and TLC (to monitor reaction progress). Elemental analysis ensures purity .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) is often effective. For thiadiazole derivatives, crystal quality depends on temperature control (20–25°C) and solvent saturation. SHELX software (e.g., SHELXL) is widely used for structure refinement, leveraging high-resolution data to resolve disorder in the sulfanyl or methyl groups .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : 1H NMR detects aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and thiadiazole carbons.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+).
- IR : Peaks at ~2500 cm⁻¹ (S-H stretch, if present) and ~1680 cm⁻¹ (C=O stretch) are diagnostic .
Advanced Research Questions
Q. How do electronic effects of the 4-methyl-thiadiazole substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methyl group on the thiadiazole ring enhances nucleophilic aromatic substitution (SNAr) at the sulfanyl position. Researchers can use Pd-catalyzed Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups to the benzoic acid moiety. DFT calculations (e.g., Gaussian) predict charge distribution, while kinetic studies (via HPLC monitoring) quantify reaction rates .
Q. What strategies resolve contradictory data between computational predictions and experimental biological activity?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Use molecular docking (AutoDock Vina) with explicit water models and compare results to in vitro assays (e.g., enzyme inhibition IC50). MD simulations (GROMACS) over 100+ ns can identify stable binding conformers. Validate with mutagenesis studies on target proteins .
Q. How can researchers design derivatives to improve aqueous solubility without compromising bioactivity?
- Methodological Answer : Introduce hydrophilic groups (e.g., -OH, -NH2) at the benzoic acid para position or replace the methyl group with a polar substituent (e.g., -CH2OH). Solubility is quantified via shake-flask method (UV-Vis), and logP values predicted via ChemAxon. Maintain the thiadiazole-sulfanyl scaffold, critical for target binding, as shown in SAR studies of analogous compounds .
Q. What experimental and computational approaches elucidate the role of the sulfanyl linker in biological interactions?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics between the compound and target proteins.
- Alanine Scanning : Replace the sulfanyl group with -O- or -CH2- to assess its contribution to binding energy.
- QTAIM Analysis : Maps electron density to identify critical non-covalent interactions (e.g., S···H bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
